3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Overview
Description
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole belongs to the class of organic compounds known as phenylpiperidines . It is a potent D2 dopamine receptor selective antagonist, with affinities for D2, D3, and D4 receptors .
Molecular Structure Analysis
The molecular formula of this compound is C20H21ClN2O, and it has a molecular weight of 340.8 g/mol.Scientific Research Applications
Microbial Degradation of Indole Derivatives
Indole and its derivatives, including those with chloro substituents, play a significant role in environmental chemistry due to their presence as pollutants. Microorganisms possess various pathways for the degradation of indole compounds, which involves a series of aerobic and anaerobic processes. The microbial degradation pathways for indole and its derivatives like 4-chloroindole highlight the ecological importance of these compounds in bioremediation efforts (Arora, Sharma, & Bae, 2015).
Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles, including chlorophenyl-indole derivatives, have been a focus of organic chemistry due to their significant biological activities. Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of substituted indoles, offering a wide range of possibilities for modifying the indole core, which is crucial for developing new pharmaceuticals and materials (Cacchi & Fabrizi, 2005).
Electropolymerization for Conductive Materials
The electropolymerization of indole with other compounds, like 3,4-ethylenedioxythiophene, illustrates the potential of indole derivatives in creating materials with excellent thermal stability, electrochemical behavior, and conductivity. This research paves the way for indole-based polymers in electronic and optoelectronic applications, showcasing the versatility of indole derivatives beyond their biological significance (Xu et al., 2005).
Antimicrobial Activities of Indole Derivatives
Indole derivatives have been explored for their antimicrobial properties, with studies synthesizing new N-substituted indole compounds and evaluating their effectiveness against various bacterial and fungal strains. This research demonstrates the potential of indole derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in pharmaceutical research (Shaikh & Debebe, 2020).
Biosynthesis of Indigoid Dyes
The biosynthesis of indigoid dyes from indole derivatives showcases an eco-friendly approach to producing dyes with novel spectral features and antibacterial activities. By employing enzymes like CYP102G4 hydroxylase and PrnA halogenase, researchers can transform indole derivatives into functional indigoid dyes, offering sustainable alternatives to conventional dye synthesis methods (Namgung et al., 2019).
properties
IUPAC Name |
4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLNMUONVVVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230974 | |
Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
CAS RN |
81226-60-0 | |
Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-741,626 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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